molecular formula C20H13N B15175967 1H-Dibenzo(a,i)carbazole CAS No. 42226-53-9

1H-Dibenzo(a,i)carbazole

Cat. No.: B15175967
CAS No.: 42226-53-9
M. Wt: 267.3 g/mol
InChI Key: FZMFRDRGUFGKMG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Dibenzo(a,i)carbazole can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of methyl 7-oxo-dehydroabietate with substituted phenylhydrazines . The reaction conditions typically include the use of solvents such as ethanol or acetic acid and heating under reflux.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles to laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-Dibenzo(a,i)carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or aromatic rings, using reagents like halogens or sulfonic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of quinones or other oxygenated derivatives.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Comparison with Similar Compounds

Uniqueness: 1H-Dibenzo(a,i)carbazole is unique due to its specific structural configuration, which allows for distinct interactions with biological targets and unique optoelectronic properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Properties

CAS No.

42226-53-9

Molecular Formula

C20H13N

Molecular Weight

267.3 g/mol

IUPAC Name

12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1,3,5,7,9,11,13,16,18,20-decaene

InChI

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-7,9-12H,8H2

InChI Key

FZMFRDRGUFGKMG-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1=C3C(=C4C=CC5=CC=CC=C5C4=N3)C=C2

Origin of Product

United States

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